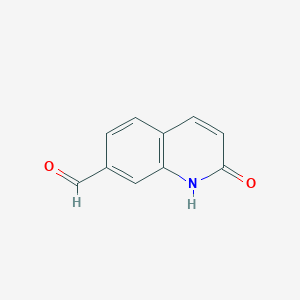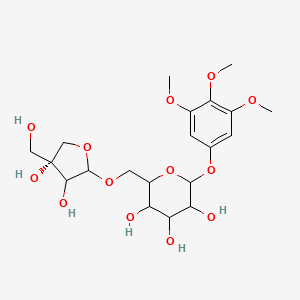
3,4,5-Trimethoxyphenyl 6-O-D-apio-beta-D-furanosyl-beta-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Trimethoxyphenyl 6-O-D-apio-beta-D-furanosyl-beta-D-glucopyranoside: This compound is characterized by its complex structure, which includes a trimethoxyphenyl group and a disaccharide moiety composed of apiofuranosyl and glucopyranosyl units . It is known for its various biological activities, including anti-inflammatory, antibacterial, and antitumor properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trimethoxyphenyl 6-O-D-apio-beta-D-furanosyl-beta-D-glucopyranoside typically involves the glycosylation of 3,4,5-trimethoxyphenol with a suitable glycosyl donor . The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the glycosidic bond . The reaction is usually carried out in an anhydrous solvent, such as dichloromethane, at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound can involve the extraction and purification from natural sources, such as plants in the Fabaceae family . The extraction process typically includes grinding the plant material, followed by solvent extraction and chromatographic purification to isolate the desired compound . Alternatively, large-scale synthesis can be achieved through optimized glycosylation reactions using industrial reactors and continuous flow systems .
化学反応の分析
Types of Reactions: 3,4,5-Trimethoxyphenyl 6-O-D-apio-beta-D-furanosyl-beta-D-glucopyranoside undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
Chemistry: In chemistry, 3,4,5-Trimethoxyphenyl 6-O-D-apio-beta-D-furanosyl-beta-D-glucopyranoside is used as a building block for the synthesis of more complex molecules . Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential therapeutic effects . It has shown promise in inhibiting the growth of cancer cells, reducing inflammation, and combating bacterial infections .
Medicine: In medicine, this compound is being investigated for its potential as a drug candidate . Its anti-inflammatory and antitumor properties make it a candidate for the development of new treatments for diseases such as cancer and inflammatory disorders .
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals . Its unique structure and biological activities make it a valuable starting material for the synthesis of bioactive compounds .
作用機序
The mechanism of action of 3,4,5-Trimethoxyphenyl 6-O-D-apio-beta-D-furanosyl-beta-D-glucopyranoside involves its interaction with various molecular targets . The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions disrupt cellular processes, leading to the inhibition of cell growth and induction of apoptosis in cancer cells . Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
類似化合物との比較
3,4,5-Trimethoxyphenyl 6-O-(3,4,5-trihydroxybenzoyl)-beta-D-glucopyranoside: This compound has a similar structure but includes a trihydroxybenzoyl group instead of the apiofuranosyl unit.
3,4,5-Trimethoxyphenyl 6-O-pentopyranosyl-beta-D-glucopyranoside: This compound features a pentopyranosyl group instead of the apiofuranosyl unit.
Uniqueness: 3,4,5-Trimethoxyphenyl 6-O-D-apio-beta-D-furanosyl-beta-D-glucopyranoside is unique due to its specific combination of the trimethoxyphenyl group and the disaccharide moiety . This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research and industrial applications .
特性
分子式 |
C20H30O13 |
|---|---|
分子量 |
478.4 g/mol |
IUPAC名 |
2-[[(4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H30O13/c1-27-10-4-9(5-11(28-2)16(10)29-3)32-18-15(24)14(23)13(22)12(33-18)6-30-19-17(25)20(26,7-21)8-31-19/h4-5,12-15,17-19,21-26H,6-8H2,1-3H3/t12?,13?,14?,15?,17?,18?,19?,20-/m1/s1 |
InChIキー |
CKGKQISENBKOCA-JDPDQWFGSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)OC2C(C(C(C(O2)COC3C([C@](CO3)(CO)O)O)O)O)O |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


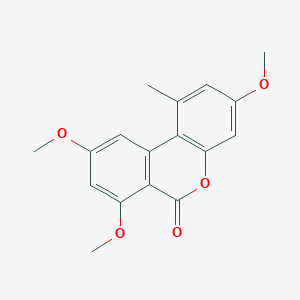
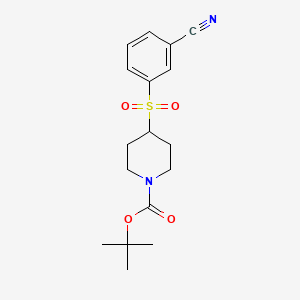
![tert-Butyl 2-{[3-(trifluoromethyl)anilino]methyl}piperidine-1-carboxylate](/img/structure/B12436992.png)
![2-[(1R,4S,9R,12S,19S)-4,9,12,17,17,19-hexamethyl-18-oxo-8-propan-2-yl-19-pentacyclo[14.2.1.01,13.04,12.05,9]nonadec-13-enyl]acetic acid](/img/structure/B12437008.png)
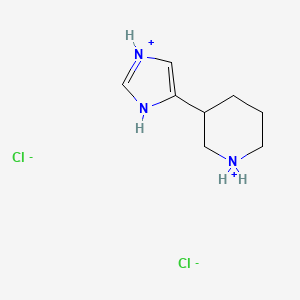
![11-(4-Chlorophenyl)-4-(2,3-dihydro-1h-indole-1-carbonyl)-3,11-dimethyl-5,10-dioxatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),3,7-tetraen-13-yl 5-{2-oxo-hexahydro-1h-thieno[3,4-d]imidazolidin-4-yl}pentano](/img/structure/B12437014.png)
![5,9,17,17-Tetramethyl-8-(6-methylhepta-4,6-dien-2-yl)-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B12437028.png)
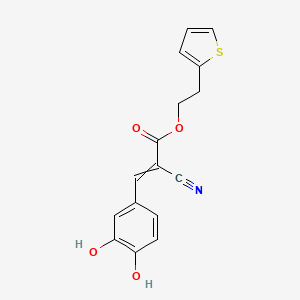

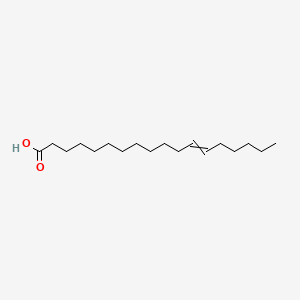
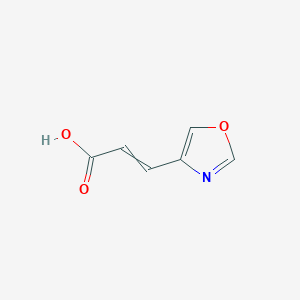
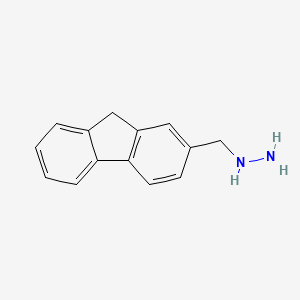
![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]hept-2-enoic acid](/img/structure/B12437069.png)
